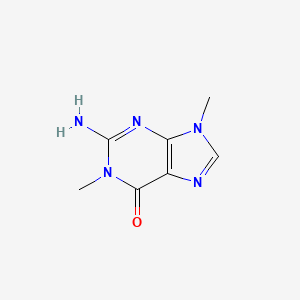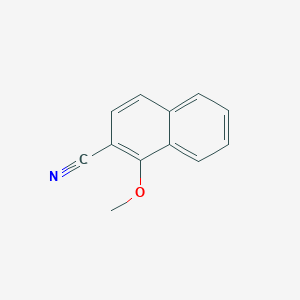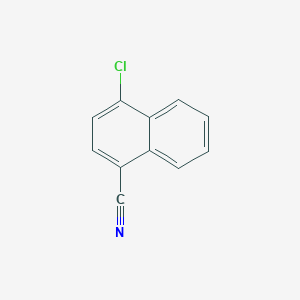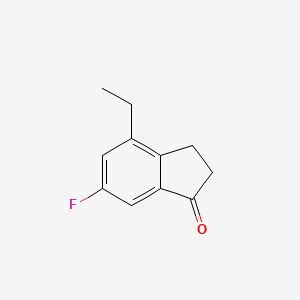
5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one: is a chemical compound that belongs to the class of indenones It is characterized by the presence of a chlorine atom at the 5th position and a hydroxyl group at the 6th position on the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve the highest yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against several bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The hydroxyl group at the 6th position and the chlorine atom at the 5th position play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 5-Chloro-2,3-dihydro-1H-inden-1-one
- 6-Hydroxy-2,3-dihydro-1H-inden-1-one
- 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one
Comparison: 5-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to 5-Chloro-2,3-dihydro-1H-inden-1-one, the hydroxyl group enhances its solubility and reactivity. In contrast, 6-Hydroxy-2,3-dihydro-1H-inden-1-one lacks the chlorine atom, resulting in different reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H7ClO2 |
|---|---|
Poids moléculaire |
182.60 g/mol |
Nom IUPAC |
5-chloro-6-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7ClO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2 |
Clé InChI |
CCCSPOWYKPZKTP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=CC(=C(C=C21)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)

![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)





![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)



